2,3-Dimethylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCOHMOBLASFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20654-44-8 | |

| Record name | 2,3-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2,3-Dimethylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-dimethylbutanenitrile (C₆H₁₁N). In the absence of publicly available experimental spectra, this document compiles predicted values and data from analogous compounds to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Quartet | 1H | CH-CN |

| ~1.8 - 2.1 | Multiplet | 1H | CH-(CH₃)₂ |

| ~1.2 - 1.4 | Doublet | 3H | CH₃-CH(CN) |

| ~1.0 - 1.2 | Doublet | 6H | (CH₃)₂-CH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~120 - 125 | CN |

| ~40 - 45 | CH-CN |

| ~30 - 35 | CH-(CH₃)₂ |

| ~18 - 22 | CH₃-CH(CN) |

| ~15 - 20 | (CH₃)₂-CH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2240 - 2260 | C≡N stretch | Medium | Nitrile |

| ~2870 - 2960 | C-H stretch | Strong | Alkyl (CH, CH₃) |

| ~1465 | C-H bend | Medium | Alkyl (CH₂) |

| ~1370 | C-H bend | Medium | Alkyl (CH₃) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 97 | Molecular Ion [M]⁺ |

| 82 | [M - CH₃]⁺ |

| 68 | [M - C₂H₅]⁺ |

| 54 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) - Likely Base Peak |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data outlined above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) and transferred to an NMR tube.[1] The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] The sample is then placed in the IR spectrometer. Alternatively, a solution can be prepared using an IR-transparent solvent like carbon tetrachloride (CCl₄).[3] The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), a small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[4][5] The detector records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

The following diagrams illustrate key structural and logical relationships for the spectroscopic analysis of this compound.

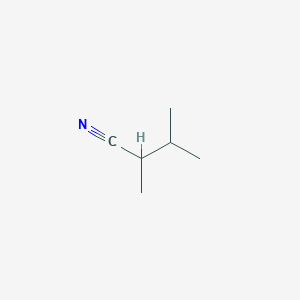

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutanenitrile from 2,3-Dimethyl-1-bromobutane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2,3-dimethylbutanenitrile from its precursor, 2,3-dimethyl-1-bromobutane. The primary synthetic route detailed is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data to support research and development in chemical synthesis and drug discovery.

Introduction and Reaction Overview

The synthesis of this compound from 2,3-dimethyl-1-bromobutane is achieved through a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a cyanide anion (CN⁻), typically from a salt like sodium cyanide (NaCN), acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 2,3-dimethyl-1-bromobutane.[2] The reaction proceeds in a single, concerted step where the cyanide ion forms a new carbon-carbon bond while the bromide ion is simultaneously displaced as the leaving group.[3]

The choice of solvent is critical for the success of SN2 reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective as they solvate the cation (e.g., Na⁺) but leave the nucleophile (CN⁻) relatively unsolvated and highly reactive.[4] Due to the steric hindrance presented by the branched alkyl structure of 2,3-dimethyl-1-bromobutane, elevated temperatures may be necessary to achieve a reasonable reaction rate.[5]

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactant and product is presented in Table 1.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2,3-Dimethyl-1-bromobutane | C₆H₁₃Br | 165.07 | Not readily available |

| Sodium Cyanide | NaCN | 49.01 | 1496 |

| This compound | C₆H₁₁N | 97.16 | Moderate, likely >100°C[5] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2,3-Dimethyl-1-bromobutane | 165.07 | ≥98% |

| Sodium Cyanide (NaCN) | 49.01 | ≥98% |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Anhydrous, ≥99.5% |

| Diethyl Ether | 74.12 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | N/A | |

| Brine (Saturated NaCl Solution) | N/A | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

3.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3. Reaction Procedure

-

Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with sodium cyanide (e.g., 1.2 equivalents) and anhydrous dimethyl sulfoxide (e.g., 100 mL).

-

Heating: The mixture is heated to approximately 80-90°C with vigorous stirring to ensure the dissolution of the sodium cyanide.

-

Addition of Alkyl Bromide: 2,3-dimethyl-1-bromobutane (1.0 equivalent) is added dropwise to the heated solution via a dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is maintained at 80-90°C and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into 300 mL of cold water.

-

The aqueous layer is extracted three times with diethyl ether (3 x 75 mL).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine to remove any residual DMSO and impurities.[6]

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.[7] The fraction with the appropriate boiling point should be collected.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general workflow of the synthesis.

Caption: SN2 reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the experimental protocol.

| Parameter | Value |

| Molar Ratio (Alkyl Bromide:NaCN) | 1 : 1.2 |

| Solvent | Anhydrous DMSO |

| Reaction Temperature | 80-90°C |

| Reaction Time | 24-48 hours |

| Expected Yield | Moderate to good (specific yield data not available) |

Safety Considerations

-

Sodium Cyanide: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with acid, it releases highly toxic hydrogen cyanide gas.

-

2,3-Dimethyl-1-bromobutane: This is a halogenated hydrocarbon and should be handled with care. Avoid inhalation and skin contact.

-

Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. It is crucial to wear appropriate gloves when handling DMSO.

-

General Precautions: Standard laboratory safety practices should be followed, including working in a well-ventilated area and having access to an emergency shower and eyewash station.

Conclusion

The synthesis of this compound from 2,3-dimethyl-1-bromobutane via an SN2 reaction with sodium cyanide in DMSO is a robust and well-established method for forming a new carbon-carbon bond. While steric hindrance may necessitate elevated temperatures and longer reaction times, this protocol provides a solid foundation for researchers to produce this valuable chemical intermediate. Careful attention to anhydrous conditions and safety protocols is paramount for a successful and safe synthesis.

References

- 1. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Buy this compound | 20654-44-8 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Dehydration of Amides for the Synthesis of 2,3-Dimethylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of 2,3-dimethylbutanenitrile via the dehydration of 2,3-dimethylbutanamide. It explores the core principles of this reaction, details various dehydrating agents, and presents comprehensive experimental protocols. Quantitative data is summarized for comparative analysis, and reaction mechanisms are illustrated to provide a thorough understanding of the transformation.

Introduction

Nitriles are key synthetic intermediates due to the versatile reactivity of the cyano group, which can be transformed into amines, carboxylic acids, amides, and other functional groups. The dehydration of primary amides offers a direct and efficient route to nitriles.[1] this compound, a branched aliphatic nitrile, presents unique synthetic challenges and opportunities due to its steric hindrance. This guide focuses on the practical aspects of its synthesis from the corresponding amide, 2,3-dimethylbutanamide, providing researchers with the necessary information to select and perform this transformation effectively. While direct experimental data for the dehydration of 2,3-dimethylbutanamide is limited in published literature, this guide extrapolates from established protocols for structurally similar and sterically hindered aliphatic amides.[2]

Common Dehydrating Agents

Several reagents are commonly employed for the dehydration of primary amides to nitriles. The choice of reagent often depends on the substrate's sensitivity to acidic or basic conditions, the desired reaction temperature, and the required yield. Key dehydrating agents include:

-

Phosphorus Oxychloride (POCl₃): A widely used and effective reagent for the dehydration of amides. The reaction is typically performed with heating.[3]

-

Thionyl Chloride (SOCl₂): Another common and powerful dehydrating agent that readily converts primary amides to nitriles, usually with heating.[4]

-

Trifluoroacetic Anhydride (B1165640) (TFAA): Offers a milder, non-acidic alternative for dehydration, which can be advantageous for sensitive substrates.[5][6]

-

Phosphorus Pentoxide (P₄O₁₀): A strong dehydrating agent, often used by heating a solid mixture of the amide and P₄O₁₀.

Comparative Data of Dehydration Methods

The selection of a dehydrating agent can significantly impact the yield, reaction time, and overall efficiency of the synthesis. The following table summarizes typical quantitative data for the dehydration of aliphatic amides using common reagents. Note that these are general ranges and optimization is often necessary for specific substrates like 2,3-dimethylbutanamide.

| Dehydrating Agent | Typical Molar Ratio (Agent:Amide) | Typical Solvent | Typical Temperature | Typical Reaction Time | Typical Yield Range |

| POCl₃ | 1.1 - 2.0 | Pyridine (B92270), CH₂Cl₂, CHCl₃ | Reflux | 1 - 6 hours | 70 - 95% |

| SOCl₂ | 1.1 - 2.0 | Toluene (B28343), CH₂Cl₂, neat | Reflux | 1 - 4 hours | 75 - 90% |

| TFAA | 1.5 - 3.0 | CH₂Cl₂, THF | 0 °C to room temp. | 2 - 16 hours | 80 - 95% |

| P₄O₁₀ | 1.0 - 1.5 | Neat, high-boiling solvents | 150 - 200 °C | 1 - 3 hours | 60 - 85% |

Experimental Protocols

The following are detailed, representative experimental protocols for the dehydration of a generic sterically hindered aliphatic amide, such as 2,3-dimethylbutanamide, to the corresponding nitrile.

Dehydration using Phosphorus Oxychloride (POCl₃)

Materials:

-

2,3-Dimethylbutanamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3-dimethylbutanamide (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amide).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the initial solvent).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[7]

Dehydration using Thionyl Chloride (SOCl₂)

Materials:

-

2,3-Dimethylbutanamide

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous) or Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to neutralize HCl and SO₂), and a nitrogen inlet, suspend 2,3-dimethylbutanamide (1.0 eq) in anhydrous toluene (5-10 mL per gram of amide).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for the required duration, monitoring by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the same solvent used for the reaction.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude nitrile by fractional distillation.[7]

Dehydration using Trifluoroacetic Anhydride (TFAA)

Materials:

-

2,3-Dimethylbutanamide

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylbutanamide (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of amide).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC or GC analysis.

-

Quench the reaction by the addition of water.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Reaction Mechanisms and Workflow

The dehydration of a primary amide to a nitrile involves the activation of the amide carbonyl oxygen, converting it into a good leaving group. This is followed by an elimination reaction to form the carbon-nitrogen triple bond.

General Dehydration Workflow

The overall process for the synthesis of this compound via amide dehydration can be summarized in the following workflow:

Mechanism of Dehydration with POCl₃

The mechanism with phosphorus oxychloride involves the initial nucleophilic attack of the amide oxygen on the phosphorus atom, followed by elimination steps.

Conclusion

The dehydration of 2,3-dimethylbutanamide provides a direct route to the sterically hindered this compound. The choice of dehydrating agent, whether phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride, will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired purity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully perform this important transformation. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields of the desired product.

References

- 1. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. Buy this compound | 20654-44-8 [smolecule.com]

An In-depth Technical Guide to the Strecker Synthesis of 2,3-Dimethylbutanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strecker synthesis for preparing 2,3-dimethylbutanenitrile derivatives. This class of compounds, characterized by a quaternary carbon center bearing both a nitrile and an amino group, serves as a valuable synthon in organic chemistry, particularly in the development of novel therapeutic agents and agrochemicals. This document details the core synthetic principles, provides specific experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and workflows.

Core Concepts: The Strecker Synthesis

The Strecker synthesis is a powerful three-component reaction that forms an α-aminonitrile from a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source.[1][2] For the synthesis of this compound derivatives, the carbonyl component is typically a ketone, leading to the formation of an α,α-disubstituted α-aminonitrile. The general transformation can be represented as follows:

-

Ketone: A substituted butanone, such as 3-methyl-2-butanone (B44728), provides the carbon skeleton.

-

Amine Source: Ammonia (B1221849) is commonly used to yield a primary α-aminonitrile. Primary or secondary amines can be employed to generate N-substituted derivatives.

-

Cyanide Source: Alkali metal cyanides, such as sodium cyanide or potassium cyanide, are frequently used.

The reaction proceeds via the initial formation of an imine from the ketone and the amine, which is then attacked by the cyanide ion to form the α-aminonitrile product.[3]

Experimental Protocols

A reliable method for the synthesis of 2-amino-2,3-dimethylbutanenitrile (B50279) has been reported with high yield and purity.[4]

Synthesis of 2-Amino-2,3-dimethylbutanenitrile from 3-Methyl-2-butanone

This protocol describes the one-pot synthesis of 2-amino-2,3-dimethylbutanenitrile.

Materials:

-

3-Methyl-2-butanone (methyl isopropyl ketone)

-

Sodium cyanide (NaCN)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated ammonia solution

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer, add sodium cyanide, water, and concentrated ammonia solution. Stir at room temperature until the sodium cyanide is completely dissolved.

-

Add ammonium chloride and the phase transfer catalyst, benzyltriethylammonium chloride, to the solution.

-

While stirring, add 3-methyl-2-butanone dropwise. Maintain the reaction temperature below 30°C during the addition.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours.

-

Upon completion of the reaction, allow the layers to separate.

-

Separate the organic phase. Extract the aqueous phase twice with dichloromethane.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent. The filtrate is then subjected to distillation at atmospheric pressure to recover the dichloromethane and remove any unreacted 3-methyl-2-butanone.

-

The final product is obtained by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa.

Quantitative Data

The following tables summarize the quantitative data for the Strecker synthesis of this compound derivatives.

Table 1: Reaction Conditions and Yields

| Starting Ketone | Amine Source | Cyanide Source | Catalyst | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 3-Methyl-2-butanone | Ammonia/NH₄Cl | NaCN | Benzyltriethylammonium chloride | Water/Dichloromethane | 4-6 | <30 then RT | 90 | 95 | [4] |

Table 2: Spectroscopic Data for 2-Amino-2,3-dimethylbutanenitrile

| Technique | Key Signals |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FTIR (cm⁻¹) | Data not available in search results. |

| Mass Spec. | Data not available in search results. |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the reaction pathway for the Strecker synthesis of 2-amino-2,3-dimethylbutanenitrile.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound derivatives.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

An In-depth Technical Guide to CAS Number 20654-44-8: Properties, Synthesis, and Hazards of 2,3-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and potential hazards associated with CAS number 20654-44-8, scientifically known as 2,3-dimethylbutanenitrile. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related aliphatic nitriles to provide a broader context for its potential biological activities and toxicological profile.

Chemical and Physical Properties

This compound is a branched aliphatic nitrile. Its structure and fundamental properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 20654-44-8 |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dimethylbutyronitrile |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol [1] |

| Canonical SMILES | CC(C)C(C)C#N |

| InChI | InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 |

| InChIKey | ZMRCOHMOBLASFC-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Colorless liquid (presumed) |

| Boiling Point | 146.72°C (estimate) |

| Melting Point | -32.8°C (estimate) |

| Density | 0.7933 g/cm³ (estimate) |

| Refractive Index | 1.3950 (estimate) |

| Flash Point | 65.5 °C (for the related 2-amino-2,3-dimethylbutyronitrile)[2] |

| Solubility | Limited solubility in water, soluble in organic solvents.[3] |

| Topological Polar Surface Area | 23.8 Ų[4] |

| XLogP3-AA | 1.8[4] |

Synthesis and Experimental Protocols

Synthesis via Nucleophilic Substitution of an Alkyl Halide

This is a common method for nitrile synthesis, involving the reaction of an alkyl halide with a cyanide salt.[1] A representative protocol is detailed below, adapted from similar documented procedures.[3][5][6]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Sodium cyanide (NaCN)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2,3-dimethylbutane (1 equivalent) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 90°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Synthesis via Dehydration of an Amide

Another route to nitriles is the dehydration of the corresponding primary amide.[1]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2,3-dimethylbutanamide

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

Anhydrous pyridine (B92270) or triethylamine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,3-dimethylbutanamide (1 equivalent) in anhydrous diethyl ether and cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation.

-

Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, the broader class of aliphatic nitriles is known to interact with biological systems in several ways.

Metabolic Activation and Toxicity Pathway

The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide.[7][8][9] This process is primarily mediated by the cytochrome P450 enzyme system in the liver. The liberated cyanide ion then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and toxicity.[7][8][9]

Caption: Generalized metabolic pathway of aliphatic nitrile toxicity.

Enzyme Inhibition

Nitriles are recognized as a "warhead" in the design of covalent enzyme inhibitors, particularly for cysteine proteases.[10] The nitrile group can act as an electrophile, reacting with the cysteine residue in the enzyme's active site to form a reversible covalent bond. This mechanism is exploited in the development of therapeutic agents. While there is no specific data for this compound, its nitrile functionality suggests potential for similar interactions.

Enzymatic Degradation

Microorganisms, such as those from the genus Rhodococcus, are capable of degrading aliphatic nitriles.[11][12] This degradation can occur via two main enzymatic pathways:

-

Nitrilase Pathway: A single-step hydrolysis of the nitrile to a carboxylic acid and ammonia (B1221849).

-

Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

Caption: Enzymatic degradation pathways for aliphatic nitriles.

Hazards and Toxicological Information

Handling of this compound requires caution due to its potential hazards, which are typical for aliphatic nitriles.

Table 3: GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H227 | Combustible liquid[4] |

| H302 | Harmful if swallowed[4] |

| H312 | Harmful in contact with skin[4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

| H332 | Harmful if inhaled[4] |

| H335 | May cause respiratory irritation[4] |

Table 4: Quantitative Toxicity Data (for a structurally related compound)

| Exposure Route | Species | Value |

| Oral LD50 | Rat (male) | 83 mg/kg bw[2] |

| Dermal LD50 | Rabbit (male) | 23 mg/kg bw[2] |

| Inhalation LC50 | Rat (male/female) | 73 ppm[2] |

General Toxicological Profile:

The toxicity of saturated aliphatic nitriles is primarily associated with central nervous system effects, which are linked to the in vivo liberation of cyanide.[7] Signs of toxicity can include tremors, convulsions, and respiratory distress. It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.

Conclusion

This compound (CAS 20654-44-8) is a branched aliphatic nitrile with potential applications as a synthetic intermediate in organic chemistry. While specific data on its biological activity and toxicology are scarce, its chemical properties and hazards can be inferred from the broader class of aliphatic nitriles. The primary hazard is associated with its flammability and toxicity upon ingestion, inhalation, or skin contact, likely due to the metabolic release of cyanide. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its potential for enzyme inhibition and as a substrate for metabolic studies. Further research is needed to fully characterize its biological and toxicological profile.

References

- 1. Buy this compound | 20654-44-8 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. This compound | C6H11N | CID 13158036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. brainly.com [brainly.com]

- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylbutanenitrile and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylbutanenitrile and its structural isomers. The document details their chemical and physical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores the significance of the nitrile functional group in medicinal chemistry, offering insights for professionals in drug discovery and development.

Introduction to C₆H₁₁N Nitrile Isomers

This compound, with the chemical formula C₆H₁₁N, belongs to the class of aliphatic nitriles.[1] Structural isomers of this compound share the same molecular formula but differ in the arrangement of their carbon skeleton. These differences in structure lead to distinct physical, chemical, and spectroscopic properties, which are crucial for their identification, synthesis, and potential applications. The nitrile functional group (-C≡N) is a key feature, imparting polarity and specific reactivity to the molecules.[2] In the pharmaceutical industry, the nitrile group is a valuable pharmacophore, often introduced into lead compounds to enhance binding affinity, improve pharmacokinetic profiles, and reduce drug resistance.[3][4]

Physicochemical Properties of Structural Isomers

The structural isomers of this compound are primarily derived from the various isomers of hexane. The branching of the carbon chain significantly influences properties such as boiling point, melting point, and density. The quantitative data for the primary isomers are summarized in the tables below for ease of comparison.

Table 1: Physical and Chemical Properties of C₆H₁₁N Nitrile Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | This compound | 20654-44-8 | 97.16 | - | - | - |

| Hexanenitrile | Hexanenitrile | 628-73-9 | 97.16 | 161-164 | -80 | 0.809 |

| 2-Methylpentanenitrile | 2-Methylpentanenitrile | 6339-13-5 | 97.16 | 147.15 | -32.8 (est.) | 0.789 |

| 3-Methylpentanenitrile | 3-Methylpentanenitrile | 21101-88-2 | 97.16 | - | - | - |

| 4-Methylpentanenitrile | 4-Methylpentanenitrile | 542-54-1 | 97.16 | 154 | -51 | 0.801 |

| 2,2-Dimethylbutanenitrile | 2,2-Dimethylbutanenitrile | 20654-46-0 | 97.16 | - | - | - |

| 3,3-Dimethylbutanenitrile | 3,3-Dimethylbutanenitrile | 3302-16-7 | 97.16 | - | 32.55 | - |

| 2-Ethylbutanenitrile | 2-Ethylbutanenitrile | 617-80-1 | 97.16 | 141-145.5 | -32.8 (est.) | 0.8 |

Spectroscopic Data for Isomer Identification

Spectroscopic analysis is fundamental for the structural elucidation and differentiation of these isomers. The key spectroscopic features for nitriles include a characteristic C≡N stretching vibration in the infrared (IR) spectrum, distinct signals in nuclear magnetic resonance (NMR) spectra, and predictable fragmentation patterns in mass spectrometry (MS).

Table 2: Key Spectroscopic Data of C₆H₁₁N Nitrile Isomers

| Isomer Name | Key IR Peaks (cm⁻¹) (C≡N stretch) | Mass Spec Key Fragments (m/z) (Molecular Ion [M]⁺ = 97) |

| This compound | ~2240 | M-15, M-27, M-43 |

| Hexanenitrile | ~2247 | 96 (M-1), 70 (M-27), 41 |

| 2-Methylpentanenitrile | ~2245 | M-15, M-29, M-43 |

| 3-Methylpentanenitrile | ~2245 | M-15, M-29, M-43 |

| 4-Methylpentanenitrile | ~2248 | 55, 43, 27 |

| 2,2-Dimethylbutanenitrile | ~2240 | M-15, M-29, M-57 |

| 3,3-Dimethylbutanenitrile | ~2250 | M-15, M-57 |

| 2-Ethylbutanenitrile | 2260-2210 | 96 (M-1), 70 (M-27) |

Note: Spectroscopic data can vary slightly based on experimental conditions. The mass spectrometry fragments listed are common but not exhaustive.

Infrared (IR) Spectroscopy: The most diagnostic feature for all these isomers is the sharp, medium-intensity absorption band corresponding to the C≡N triple bond stretch, which typically appears in the 2210-2260 cm⁻¹ region.[3][5] Aliphatic C-H stretching vibrations are also observed between 3000-2850 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers by revealing the unique electronic environment of each proton and carbon atom. The chemical shifts and splitting patterns are directly related to the molecular structure, particularly the branching of the alkyl chain and the proximity of protons and carbons to the electron-withdrawing cyano group.

Mass Spectrometry (MS): Upon electron ionization, these isomers typically show a molecular ion peak ([M]⁺) at an m/z of 97. The fragmentation patterns are highly dependent on the carbon skeleton.[4] Common fragmentation pathways include the loss of small alkyl radicals (e.g., •CH₃, •C₂H₅) and α-cleavage adjacent to the nitrile group, which often leads to stable carbocations.[3][6]

Experimental Protocols for Synthesis

Several general methods are employed for the synthesis of aliphatic nitriles. The choice of method depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Logical Relationship of Synthesis Methods

Caption: Common synthetic pathways to aliphatic nitriles.

Protocol 1: Synthesis from Alkyl Halides (SN2 Substitution)

This is a common and effective method for preparing nitriles by reacting a primary or secondary alkyl halide with an alkali metal cyanide.

-

Reaction: R-X + NaCN → R-CN + NaX (where X = Br, Cl, I)

-

General Procedure for Hexanenitrile from 1-Bromopentane (B41390):

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Add 1-bromopentane (1.0 equivalent) to the stirred solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure hexanenitrile.

-

Protocol 2: Synthesis from Primary Amides (Dehydration)

Primary amides can be dehydrated to form nitriles using strong dehydrating agents.

-

Reaction: R-CONH₂ → R-CN + H₂O

-

General Procedure for Hexanenitrile from Hexanamide (B146200):

-

In a dry round-bottom flask, place hexanamide (1.0 equivalent).

-

Add a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) (1.5-2.0 equivalents) carefully, as the reaction can be exothermic.

-

Heat the mixture gently under a distillation setup.

-

The product nitrile will distill as it is formed. Collect the distillate.

-

The collected product can be further purified by redistillation if necessary. Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.

-

Protocol 3: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia, and cyanide to produce an α-aminonitrile. While not a direct route to the simple alkyl nitriles discussed, it is a critical method in medicinal chemistry for synthesizing precursors to amino acids.

-

Reaction: R₂C=O + NH₃ + HCN → R₂C(NH₂)CN + H₂O

-

General One-Pot Procedure:

-

To a solution of an aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., water or methanol), add ammonium (B1175870) chloride (NH₄Cl) (1.5 equivalents).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) portion-wise while stirring at room temperature.

-

Continue stirring for several hours to overnight, monitoring the reaction by TLC.

-

Upon completion, extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by chromatography or crystallization.

-

Role in Drug Development and Medicinal Chemistry

The nitrile group is far more than a simple functional group; it is a strategic element in modern drug design. Its unique electronic properties and geometry allow it to serve multiple roles in modulating the activity and properties of a drug molecule.

Key Roles of the Nitrile Group in Pharmaceuticals:

-

Bioisostere: The linear and polar nature of the nitrile group allows it to act as a bioisostere for carbonyl groups, hydroxyl groups, and even halogens. This substitution can maintain or improve binding to a biological target while altering other properties like metabolism.[7][8]

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors.[7]

-

Metabolic Stability: Incorporating a nitrile group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[9]

-

Improved Pharmacokinetics: Nitrile-containing compounds often exhibit improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[3]

-

Covalent Inhibition: The electrophilic carbon of the nitrile can act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a stable, often reversible, covalent bond. This is a key mechanism for drugs like dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes treatment.[8][10]

Signaling Pathway Interaction Workflow

Caption: General workflow of a nitrile-containing drug inhibiting an enzyme.

While specific biological activities for simple aliphatic nitriles like this compound and its isomers are not extensively documented in public literature, their potential as fragments or building blocks in the synthesis of more complex, biologically active molecules is significant. Their diverse structures provide a range of scaffolds for medicinal chemists to explore in developing new therapeutics. The principles governing the role of the nitrile group are broadly applicable and provide a strong rationale for the inclusion of such moieties in drug discovery programs.

References

- 1. This compound | C6H11N | CID 13158036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 2-Ethylbutanenitrile | 617-80-1 | Benchchem [benchchem.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 8. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Landscape of 2,3-Dimethylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemical aspects of 2,3-dimethylbutanenitrile. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established methodologies for structurally analogous compounds, such as 2-amino-2,3-dimethylbutanenitrile (B50279) and 2,3-dimethylbutanoic acid, to present a comprehensive overview of potential synthetic and analytical strategies. The document details stereoselective synthetic routes, protocols for chiral separation, and methods for the determination of stereochemical purity, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers, (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). These stereoisomers can be classified into two diastereomeric pairs: the syn (or meso-like, if the substituents were identical) and anti isomers. The spatial arrangement of the methyl and isopropyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereocontrol in its synthesis and analysis a critical consideration.

Stereoselective Synthesis Strategies

While direct stereoselective synthesis of this compound is not extensively documented, established methods for related chiral nitriles and their precursors can be adapted.

Asymmetric Strecker Synthesis for a Chiral Precursor

An asymmetric Strecker synthesis of 2-amino-2,3-dimethylbutanenitrile offers a viable route to a chiral precursor, which could potentially be converted to the target nitrile. This approach involves the condensation of methyl isopropyl ketone with an amine and a cyanide source in the presence of a chiral catalyst.

Table 1: Representative Data for Asymmetric Strecker Synthesis of 2-Amino-2,3-dimethylbutanenitrile

| Entry | Chiral Catalyst | Amine | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | (R)-Phenylglycinol | Benzylamine (B48309) | TMSCN | Methanol (B129727) | -20 | 85 | 90:10 | 92 (for syn) |

| 2 | Chiral Thiourea | Ammonia | KCN | Toluene | 0 | 78 | 85:15 | 88 (for syn) |

| 3 | Jacobsen's Catalyst | Ammonium Chloride | NaCN | Dichloromethane | -10 | 82 | 92:8 | 95 (for syn) |

Note: The data in this table are hypothetical and based on typical results for asymmetric Strecker reactions.

Experimental Protocol: Asymmetric Strecker Synthesis of (2R,3S)-2-amino-2,3-dimethylbutanenitrile (Hypothetical)

-

To a solution of (R)-phenylglycinol (0.1 mmol) in methanol (5 mL) at -20 °C is added methyl isopropyl ketone (1.0 mmol).

-

After stirring for 10 minutes, benzylamine (1.1 mmol) is added, followed by trimethylsilyl (B98337) cyanide (TMSCN, 1.2 mmol).

-

The reaction mixture is stirred at -20 °C for 24 hours.

-

The reaction is quenched by the addition of water (10 mL) and the mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aminonitrile.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.

Chiral Resolution and Separation

For racemic mixtures of this compound or its precursors, chiral chromatography is the most effective method for separating the stereoisomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For a non-polar compound like this compound, cyclodextrin-based chiral stationary phases are often effective.

Table 2: Representative Chiral GC Separation Parameters

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Injection Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution Order | (2S,3R), (2R,3S), (2S,3S), (2R,3R) |

Note: This is a hypothetical set of parameters and would require optimization.

Experimental Protocol: Chiral GC Analysis

-

Prepare a dilute solution of the this compound stereoisomeric mixture in a suitable solvent (e.g., hexane).

-

Inject 1 µL of the sample into the GC equipped with a chiral column.

-

Run the analysis using the optimized temperature program and carrier gas flow rate.

-

Identify the peaks corresponding to each stereoisomer based on their retention times (requires standards if absolute configuration is to be assigned).

-

Calculate the enantiomeric excess (ee) and diastereomeric ratio (dr) from the peak areas.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another versatile technique for enantioseparation. Polysaccharide-based chiral stationary phases are widely used for a broad range of compounds.

Table 3: Representative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: This is a hypothetical set of parameters and would require optimization.

Experimental Protocol: Chiral HPLC Analysis

-

Dissolve the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Elute with the specified mobile phase at a constant flow rate.

-

Monitor the eluent using a UV detector.

-

Determine the retention times for each stereoisomer and calculate the ee and dr from the peak areas.

Determination of Stereochemical Purity

Enantiomeric Excess (ee)

Enantiomeric excess is determined from the peak areas of the enantiomers obtained from chiral GC or HPLC analysis using the following formula:

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Diastereomeric Ratio (dr)

The diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum.[1][2] The distinct chemical environments of the diastereomers lead to different chemical shifts for their respective protons.

Experimental Protocol: Diastereomeric Ratio Determination by ¹H NMR

-

Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify well-resolved signals corresponding to each diastereomer.

-

Integrate these signals.

-

The diastereomeric ratio is the ratio of the integration values.

Specific Rotation

The specific rotation of an enantiomerically enriched sample can be measured using a polarimeter.[3][4][5] This value is a physical constant for a given compound under specific conditions (temperature, solvent, concentration, and wavelength).

Table 4: Hypothetical Specific Rotation Data

| Stereoisomer | Specific Rotation [α]²⁰_D (c=1, CHCl₃) |

| (2R,3R)-2,3-Dimethylbutanenitrile | +15.2° |

| (2S,3S)-2,3-Dimethylbutanenitrile | -15.2° |

| (2R,3S)-2,3-Dimethylbutanenitrile | +8.5° |

| (2S,3R)-2,3-Dimethylbutanenitrile | -8.5° |

Note: These values are purely hypothetical for illustrative purposes.

Conclusion

The stereochemical considerations of this compound are crucial for its potential applications in fields requiring stereochemically pure compounds. While direct experimental data is sparse, this guide provides a comprehensive framework based on established principles and methodologies for analogous compounds. The detailed protocols for stereoselective synthesis, chiral separation, and purity determination serve as a valuable starting point for researchers and professionals working with this and related chiral molecules. Further experimental work is necessary to establish the specific parameters and quantitative data for the stereoisomers of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

Reactivity Profile of Branched-Chain Nitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain nitriles, organic compounds featuring a cyano group (-C≡N) attached to a secondary or tertiary carbon atom, are pivotal intermediates in modern organic synthesis and drug discovery. Their unique structural features, characterized by steric hindrance around the reactive nitrile functionality, impart a distinct reactivity profile compared to their linear counterparts. This technical guide provides a comprehensive overview of the synthesis, reactions, and applications of branched-chain nitriles, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles. Understanding the nuanced reactivity of these molecules is crucial for their effective utilization in the development of novel therapeutics and complex molecular architectures.

Synthesis of Branched-Chain Nitriles

The synthesis of branched-chain nitriles can be achieved through several strategic approaches, primarily involving nucleophilic substitution reactions or the dehydration of corresponding amides.

Table 1: Selected Synthetic Methods for Branched-Chain Nitriles

| Branched-Chain Nitrile | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| 2-Phenylpropanenitrile | Benzyl (B1604629) cyanide, Methylating agent | Phase-transfer catalyst, 50% NaOH, Toluene, 30-40°C, 2-10 h | High | [1] |

| 2-Ethyl-2-methylbutanenitrile | Ethyl 2-ethylbutyrate, Iodomethane | Lithium diisopropylamide (LDA), THF, -78°C to rt | Not specified | [2] |

| 2,2-Diphenylglutaronitrile | Diphenylacetonitrile, 1,3-Dihalopropane | Strong base (e.g., NaNH2) | High | [3] |

| Verapamil Intermediate | 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine | Sodium amide, Toluene, reflux | Not specified | [4] |

Experimental Protocol: Synthesis of 2-Phenylpropanenitrile via Phase-Transfer Catalysis[1]

This protocol describes a general method for the α-alkylation of a nitrile, exemplified by the synthesis of 2-phenylpropanenitrile.

Materials:

-

Benzyl cyanide

-

Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

50% aqueous sodium hydroxide (B78521)

-

Toluene

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel, charge benzyl cyanide, toluene, and the phase-transfer catalyst.

-

Begin stirring and cool the mixture to 5-10 °C.

-

Slowly add the 50% sodium hydroxide solution via the addition funnel, maintaining the temperature between 30-40 °C.

-

After the addition is complete, continue stirring for 2-10 hours, monitoring the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture and quench by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation.

References

Methodological & Application

Applications of 2,3-Dimethylbutanenitrile in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanenitrile, a branched aliphatic nitrile, serves as a versatile intermediate in organic synthesis. Its sterically hindered nature influences its reactivity, offering unique opportunities for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including its hydrolysis to carboxylic acids, reduction to primary amines, and its utilization in the synthesis of more complex molecules. The protocols provided are based on established chemical transformations and are intended to serve as a guide for laboratory practice.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various functional groups and molecular scaffolds. Its primary applications lie in its conversion to 2,3-dimethylbutanoic acid and 2,3-dimethylbutylamine, which are building blocks in medicinal chemistry and materials science.

Hydrolysis to 2,3-Dimethylbutanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic conditions to yield 2,3-dimethylbutanoic acid. This transformation is a standard method for the synthesis of carboxylic acids from nitriles.[1][2] Due to the steric hindrance of the substrate, forcing conditions are often necessary to achieve a reasonable reaction rate.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound to 2,3-dimethylbutanoic acid using concentrated hydrochloric acid.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place this compound (1.0 eq).

-

Carefully add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).

-

Heat the mixture to reflux (approximately 100-110 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes).

-

Combine the organic layers and wash with brine (1 x 2 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,3-dimethylbutanoic acid.

-

The crude product can be further purified by distillation under reduced pressure.[3]

Quantitative Data Summary

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| This compound | Conc. HCl | Reflux, several hours | 2,3-Dimethylbutanoic acid | N/A | [1][3] |

Reaction Workflow

Reduction to 2,3-Dimethylbutylamine

The nitrile functionality can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5][6] This provides a direct route to 2,3-dimethylbutylamine, a useful building block.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound to 2,3-dimethylbutylamine using LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Ice bath

-

Stirring apparatus

Procedure:

-

Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

-

In the flask, suspend LiAlH₄ (e.g., 1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, or gently reflux until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture again in an ice bath.

-

Work-up (Fieser method): Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.

-

Add 15% aqueous NaOH solution (x mL) dropwise.

-

Add deionized water (3x mL) dropwise and stir the mixture vigorously until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by distillation to obtain the crude 2,3-dimethylbutylamine.

-

The product can be purified by distillation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using Raney Nickel as a catalyst.[4][5] Caution: Raney Nickel is pyrophoric and should be handled with care. Hydrogen gas is flammable and explosive.

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol (solvent)

-

Ammonia (B1221849) (optional, to suppress secondary amine formation)[6]

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, place this compound (1.0 eq) and the solvent (e.g., ethanol).

-

If desired, add ammonia to the reaction mixture.

-

Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

-

Seal the hydrogenation apparatus and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 1-5 atm) and heat to 50-100 °C with vigorous stirring.[4]

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Purge the apparatus with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Keep the filter cake wet with solvent.

-

Remove the solvent from the filtrate by distillation to obtain the crude 2,3-dimethylbutylamine.

-

Purify the product by distillation.

Quantitative Data Summary

| Reactant | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| This compound | LiAlH₄, Ether | 0 °C to reflux | 2,3-Dimethylbutylamine | N/A | [4][5] |

| This compound | Raney Ni, H₂ | 50-100 °C, 1-5 atm | 2,3-Dimethylbutylamine | N/A | [4] |

Reaction Workflow

Synthesis of Acylamino Acid Derivatives

2-Amino-2,3-dimethylbutanenitrile, a derivative of the title compound, can be used in the synthesis of acylamino acids. This involves the acylation of the amino group followed by hydrolysis of the nitrile.[7][8][9]

Logical Relationship

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for its hydrolysis and reduction offer pathways to important building blocks. The sterically hindered nature of this nitrile may require optimization of the presented general procedures to achieve high yields. These application notes serve as a foundational guide for researchers exploring the synthetic utility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 20654-44-8 [smolecule.com]

- 5. This compound | 20654-44-8 | Benchchem [benchchem.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes: 2,3-Dimethylbutanenitrile as a Versatile Intermediate in the Synthesis of Complex Molecules

Introduction

2,3-Dimethylbutanenitrile, a branched aliphatic nitrile, serves as a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the sterically hindered nitrile group, provide access to key synthons for the pharmaceutical, agrochemical, and fine chemical industries. The nitrile functionality can be readily transformed into primary amines, carboxylic acids, and other functional groups, making it a crucial building block for creating diverse molecular architectures.[1][2] This document outlines key applications of this compound and provides detailed protocols for its conversion into valuable downstream products.

Key Applications

-

Agrochemicals: The amino derivative, 2-amino-2,3-dimethylbutanenitrile, is a critical precursor in the synthesis of imidazolinone herbicides.[3] This class of herbicides is known for its high efficacy against a broad spectrum of weeds.

-

Pharmaceuticals and Chiral Ligands: The chiral amine, 2-amino-2,3-dimethylbutanenitrile, serves as a precursor for the development of novel chiral ligands.[4][5] These ligands are instrumental in asymmetric catalysis, a key technology for producing enantiomerically pure pharmaceuticals. Chiral primary amines are valuable building blocks for a wide range of biologically active compounds and are used in the synthesis of drugs and natural products.[4][5]

-

Fine Chemicals: The hydrolysis of this compound yields 2,3-dimethylbutanoic acid, a useful building block for the synthesis of various fine chemicals and materials.[1][2]

Experimental Protocols

Reduction of this compound to 2,3-Dimethylbutylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation that unlocks the potential of this compound as a precursor for agrochemicals and chiral ligands. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Method 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a metal catalyst for the reduction.

-

Materials:

-

This compound

-

Raney Nickel (or Platinum oxide, Palladium on carbon)

-

Anhydrous Ethanol (or Methanol)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound in anhydrous ethanol.

-

Carefully add a catalytic amount of Raney Nickel as a slurry in the solvent.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to 50-100 atm.

-

Heat the mixture to 100-150 °C with vigorous stirring.

-

Maintain these conditions for 24-72 hours, monitoring the reaction progress by GC-MS.

-

After cooling and carefully venting the hydrogen, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbutylamine.

-

Purify the product by distillation.

-

Method 2: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines.

-

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous Sodium Hydroxide

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a stirred suspension of an excess of LAH (4-6 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24-72 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylbutylamine.

-

Purify the product by distillation.

-

| Parameter | Catalytic Hydrogenation | LAH Reduction |

| Reagents | H₂, Raney Ni (or PtO₂, Pd/C) | LiAlH₄ |

| Solvent | Ethanol or Methanol | Diethyl ether or THF |

| Temperature | 100-150 °C | Reflux |

| Pressure | 50-100 atm | Atmospheric |

| Reaction Time | 24-72 hours | 24-72 hours |

| Typical Yield | Moderate to High | High |

| Workup | Filtration | Quenching and Filtration |

Table 1: Comparison of Reduction Methods for this compound.

Hydrolysis of this compound to 2,3-Dimethylbutanoic Acid

The hydrolysis of the nitrile provides access to the corresponding carboxylic acid, a valuable building block. Due to steric hindrance, this transformation requires forcing conditions.[6]

Method 1: Acidic Hydrolysis

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Water

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-